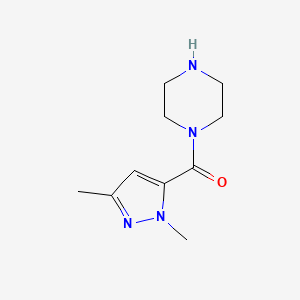

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine

Descripción general

Descripción

“1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine” is a compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of pyrazole consists of a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and demonstrated potent antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans, with one compound showing significant biofilm inhibition activities, outperforming the reference Ciprofloxacin. These compounds also inhibited MRSA and VRE bacterial strains effectively (Mekky & Sanad, 2020). Similarly, a study on novel 1,3-thiazoles with a piperazine substituent revealed anticancer activity across various cancer cell lines, highlighting the potential for developing new therapeutic agents (Turov, 2020).

Anticancer Applications

The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles within the NCI-60 Human Tumor Cell Lines Screen showed that compounds with a piperazine substituent had significant efficacy against various cancer types, suggesting their potential as cancer therapeutics (Turov, 2020).

Molecular Structure Investigations

Research into the molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties utilized X-ray crystallography combined with Hirshfeld and DFT calculations. This work provides valuable insights into the intermolecular interactions and electronic properties of these compounds, contributing to the understanding of their structural and electronic characteristics (Shawish et al., 2021).

Novel Derivatives and Their Activities

Several studies have synthesized and evaluated novel derivatives of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine for their biological activities. These include antimicrobial, antifungal, and anticancer activities, demonstrating the versatile potential of these compounds in medicinal chemistry and pharmaceutical research. For instance, novel pyrazolyl-s-triazine derivatives exhibited significant antimicrobial and antifungal activities against several microorganisms, suggesting their utility in developing new antimicrobial agents (Sharma et al., 2017).

Propiedades

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8-7-9(13(2)12-8)10(15)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXXRIUOGKJENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

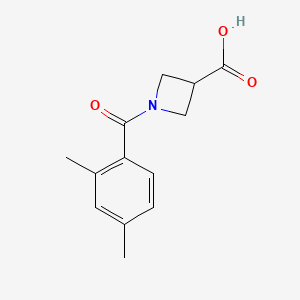

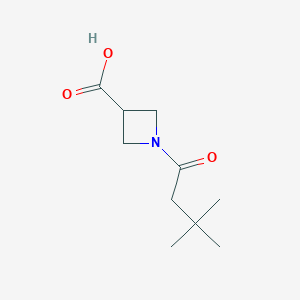

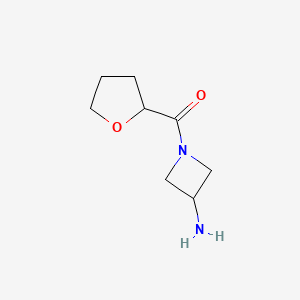

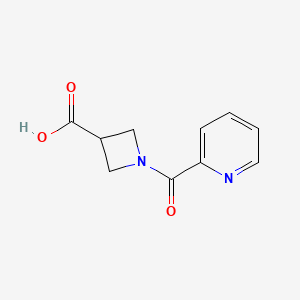

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1487859.png)

![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1487869.png)

![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)